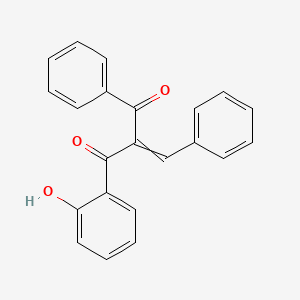
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is a compound belonging to the class of chalcones, which are flavonoid-type phenolic phytochemicals. Chalcones are known for their diverse biological activities and are often referred to as ‘open-chain flavonoids’.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is a base- or acid-catalyzed condensation between an aromatic aldehyde and an aromatic ketone. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .
科学研究应用
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules.
Biology: The compound exhibits significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a component in various industrial processes
作用机制
The mechanism of action of 2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activation of the NF-κB/MAPK signaling pathway, which plays a crucial role in inflammatory responses. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Chalcones: These are structurally similar compounds with a wide range of biological activities.
Aurones: These compounds are derived from 2-benzylidene-1-benzofuran-3(2H)-one and share similar structural features.
Flavonoids: These are a large group of naturally occurring compounds with diverse biological activities
Uniqueness
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is unique due to its specific structural features and the range of biological activities it exhibits.
属性
CAS 编号 |
112037-80-6 |
|---|---|
分子式 |
C22H16O3 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C22H16O3/c23-20-14-8-7-13-18(20)22(25)19(15-16-9-3-1-4-10-16)21(24)17-11-5-2-6-12-17/h1-15,23H |
InChI 键 |
WCWPQJKNCVTHME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


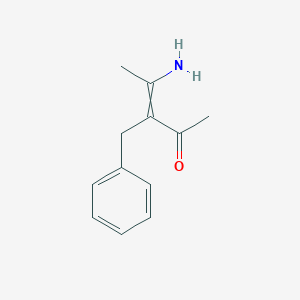
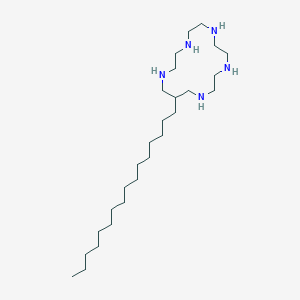
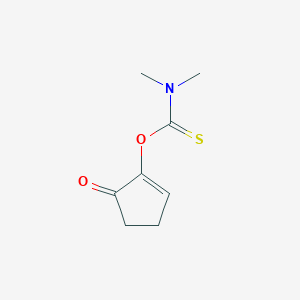

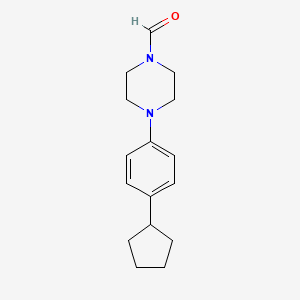
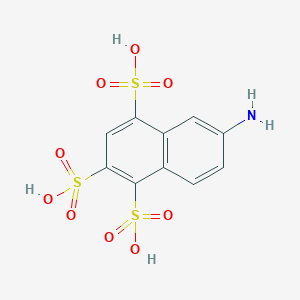
![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)

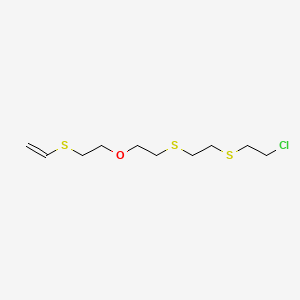
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
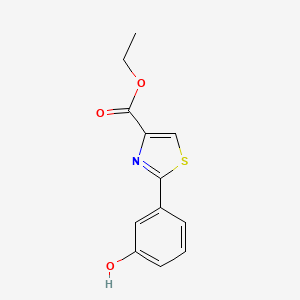
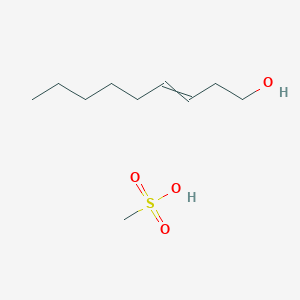
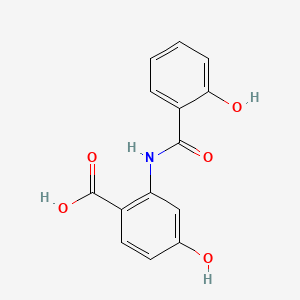
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
